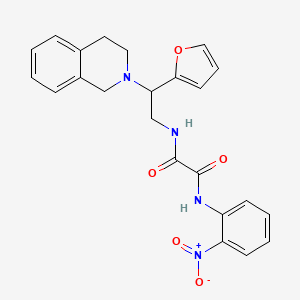

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, starting from the preparation of the 3,4-dihydroisoquinoline intermediate. This is followed by the introduction of the furan-2-yl ethyl group via electrophilic substitution or nucleophilic addition. The final step typically involves the coupling of the nitrophenyl oxalamide through peptide coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Although large-scale industrial production is uncommon, potential methods include optimized flow chemistry techniques to ensure higher yields and purity. Scaling up requires precise control of reaction conditions to avoid by-products and achieve consistency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.

Reduction: The nitrophenyl group is susceptible to reduction, potentially altering its electronic properties and reactivity.

Substitution: Electrophilic aromatic substitution reactions are possible on the phenyl and isoquinoline rings, facilitated by appropriate conditions and catalysts.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are typical.

Major Products: Reaction products will vary widely, with possible products including oxidized or reduced derivatives, and substituted isoquinolines or furans.

Applications De Recherche Scientifique

Chemistry: As a versatile molecule, it serves as a building block for creating new materials or as a ligand in metal-catalyzed reactions.

Biology: Its structural motifs can interact with biological macromolecules, making it useful in studying enzyme interactions or as a potential drug candidate.

Medicine: Due to its complex structure, it holds potential for pharmaceutical research, particularly for its nitrophenyl and isoquinoline groups which are common in medicinal chemistry.

Industry: In material science, it could be explored for developing novel polymers or as a precursor in organic electronics.

5. Mechanism of Action: While specific mechanistic details would depend on the exact application, generally:

Molecular Targets: The compound likely interacts with enzymes or receptors due to its diverse functional groups.

Pathways Involved: It may modulate signal transduction pathways by binding to specific protein sites or interfering with cellular metabolites, depending on its intended use.

Comparaison Avec Des Composés Similaires

N1-(2-(2,3-dihydroisoquinolin-1(2H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but different positioning and functional groups.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N'-(2-nitrophenyl)oxalamide: Replacing furan with thiophene offers different reactivity and properties.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N'-(2-methylphenyl)oxalamide: Variation in the aromatic substituent leads to altered physicochemical properties.

Uniqueness: The presence of both the nitrophenyl and furan moieties in conjunction with an isoquinoline core gives the compound a unique profile that can offer distinct reactivity and binding properties not found in its close analogs.

Hope this detailed dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide tickles your scientific fancy! Need more info on a specific section?

Activité Biologique

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound classified as an oxalamide. Its unique structure, featuring a dihydroisoquinoline moiety, a furan ring, and a nitrophenyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H22N4O5

- Molecular Weight : Approximately 434.45 g/mol

- InChI : A unique identifier that represents the compound's chemical structure.

The structural complexity of this compound contributes to its potential interactions with biological targets. The presence of multiple functional groups allows for hydrogen bonding and π-π interactions, which are crucial for biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may act as an enzyme inhibitor.

- Receptor Modulation : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit promising biological activities. For instance:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| F8-S43 | SARS-CoV-2 M pro inhibitor | 8.08 | |

| F8-S43-S1 | Loss of activity due to structural modification | N.T. |

The above table summarizes findings from studies on related compounds that suggest potential antiviral activity against SARS-CoV-2.

Cytotoxicity

Research indicates that compounds in this class generally exhibit low cytotoxicity. For example, certain derivatives have shown CC50 values greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of similar oxalamide derivatives demonstrated significant inhibition of viral replication in cell cultures. The mechanism involved disruption of viral protease activity, which is critical for viral maturation and replication.

Case Study 2: Neuroprotective Effects

Another investigation into related compounds highlighted neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJUETKXLNTFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.